1-[6-(3,4-Dimethylphenyl)pyridazin-3-YL]-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide
Description
1-[6-(3,4-Dimethylphenyl)pyridazin-3-YL]-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide is a synthetic small molecule characterized by a pyridazine core substituted with a 3,4-dimethylphenyl group at position 4. The piperidine-3-carboxamide moiety is further modified by a benzyl group containing a 2-methoxy substituent.
Properties
IUPAC Name |
1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2/c1-18-10-11-20(15-19(18)2)23-12-13-25(29-28-23)30-14-6-8-22(17-30)26(31)27-16-21-7-4-5-9-24(21)32-3/h4-5,7,9-13,15,22H,6,8,14,16-17H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSJVAFCCYYUQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NCC4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[6-(3,4-Dimethylphenyl)pyridazin-3-YL]-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine core substituted with a pyridazine ring and various aromatic groups. The presence of the 3,4-dimethylphenyl and 2-methoxyphenyl moieties suggests potential interactions with biological targets, which may contribute to its pharmacological effects.
Antiviral Activity
Recent studies have highlighted the antiviral potential of similar compounds within the same chemical class. For instance, derivatives of pyrimidine and pyrazole have demonstrated significant antiviral activity against various viruses, including respiratory syncytial virus (RSV) and hepatitis C virus (HCV) . Similar mechanisms may be expected for our compound due to structural similarities.
Antitumor Activity
Compounds with piperidine and pyridazine rings have been investigated for their antitumor properties. Research indicates that modifications in these structures can lead to enhanced activity against cancer cell lines. For example, certain derivatives exhibited IC50 values in the low micromolar range against various tumor types . The specific compound may also possess this capability, warranting further investigation.
The proposed mechanisms of action for similar compounds include:
- Inhibition of Viral Replication : Compounds have been shown to interfere with viral RNA synthesis and protein expression.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Interaction with Enzymatic Pathways : The compound may modulate key enzymes involved in cellular signaling pathways.
Study 1: Antiviral Efficacy
A study evaluating a related compound demonstrated an EC50 value of approximately 6.7 μM against HCV-1b, indicating strong antiviral activity . Given the structural similarities, it is plausible that our compound exhibits comparable efficacy.
Study 2: Antitumor Activity
In vitro studies on piperidine derivatives revealed significant cytotoxic effects against human cancer cell lines with IC50 values ranging from 5 to 15 μM . These findings suggest that our compound could also be effective in targeting tumor cells.
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs identified in the provided evidence. Structural variations influence physicochemical properties, binding affinity, and metabolic stability.
Structural Analog 1: 1-(6-Chloropyridazin-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidine-3-carboxamide
- Key Differences: Pyridazine Substituent: Chloro (Cl) vs. 3,4-dimethylphenyl. Benzyl Group: 1-Methylpyrrol-2-ylmethyl vs. 2-methoxyphenylmethyl. The pyrrole ring may engage in π-π stacking, whereas the methoxy group introduces polarity and hydrogen-bonding capacity.
- Molecular Data: Property Analog 1 Target Compound* Molecular Formula C₂₁H₂₅ClN₆O C₂₆H₂₉N₃O₂ (inferred) Molecular Weight 420.91 g/mol ~439.54 g/mol ChemSpider ID AGN-PC-0JJ82G Not provided in evidence
Structural Analog 2: N-([1,1’-Biphenyl]-4-yl)-1-((3-hydroxypyridin-2-yl)methyl)piperidine-3-carboxamide
- Key Differences: Aromatic System: Biphenyl and hydroxypyridinyl groups replace the pyridazine and 2-methoxyphenyl groups. The biphenyl moiety increases hydrophobicity, while the hydroxyl group enhances hydrogen-bond donor capacity . Pharmacokinetic Implications: The hydroxyl group may improve solubility but could also increase metabolic oxidation susceptibility.
Structural Analog 3: N-[(1R,3S)-3-Isopropyl-3-(4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine
- Key Differences: Core Structure: Incorporates a piperazine-carboxamide and trifluoromethylpyridine instead of pyridazine. The trifluoromethyl group enhances metabolic stability and electron-deficient character .
Research Findings and Implications
- Electron-Withdrawing vs. Electron-Donating Groups : Chloro (Analog 1) and trifluoromethyl (Analog 3) substituents may enhance binding to electrophilic pockets (e.g., kinase ATP-binding sites), whereas dimethylphenyl (target compound) could favor hydrophobic interactions .
- Benzyl Group Modifications : The 2-methoxyphenyl group in the target compound may improve blood-brain barrier penetration compared to Analog 1’s pyrrole group, which is more metabolically labile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
